Phentermine-d5 (hydrochloride) (CRM)
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Overview
Description
Phentermine-d5 (hydrochloride) (CRM) is a deuterated form of phentermine, a sympathomimetic amine used primarily as an appetite suppressant. This compound is often utilized as an internal standard in mass spectrometry for the quantification of phentermine. It is categorized as an anorectic and amphetamine, and it has been used in formulations for the treatment of obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phentermine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the phentermine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Phentermine-d5 (hydrochloride) follows stringent protocols to maintain the purity and consistency required for its use as a Certified Reference Material (CRM). The production process is characterized by metrologically valid procedures and adherence to international standards such as ISO/IEC 17025 and ISO 17034 .
Chemical Reactions Analysis
Types of Reactions
Phentermine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated amines.
Scientific Research Applications
Phentermine-d5 (hydrochloride) is extensively used in scientific research, particularly in:
Biology: Studying metabolic pathways and the effects of deuterium incorporation on biological systems.
Medicine: Researching the pharmacokinetics and pharmacodynamics of phentermine and its derivatives.
Industry: Quality control and calibration of analytical instruments.
Mechanism of Action
Phentermine-d5 (hydrochloride) exerts its effects by activating trace amine-associated receptor 1 (TAAR1), which leads to the release of norepinephrine. This action suppresses appetite and enhances fat metabolism. The molecular targets include norepinephrine transporters, and the pathways involved are primarily related to the central nervous system’s regulation of appetite and energy expenditure .
Comparison with Similar Compounds
Similar Compounds
Phentermine: The non-deuterated form, used similarly as an appetite suppressant.
Amphetamine: Shares structural similarities and pharmacological effects.
Methamphetamine: Another sympathomimetic amine with potent central nervous system stimulant properties.
Uniqueness
Phentermine-d5 (hydrochloride) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. This deuterated form is particularly valuable in research settings where accurate measurement of phentermine is crucial .
Properties
CAS No. |
1330236-21-9 |
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Molecular Formula |
C10H16ClN |
Molecular Weight |
190.72 g/mol |
IUPAC Name |
2-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-10(2,11)8-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/i3D,4D,5D,6D,7D; |
InChI Key |
NCAIGTHBQTXTLR-BQAHAFBHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)(C)N)[2H])[2H].Cl |
SMILES |
NC(C)(C)CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H].Cl |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)N.Cl |
Synonyms |
2-methyl-1-(phenyl-d5)propan-2-amine, monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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